molecular formula C20H15N B13137003 4-((9H-Fluoren-9-ylidene)methyl)aniline CAS No. 6967-16-4

4-((9H-Fluoren-9-ylidene)methyl)aniline

Cat. No.: B13137003
CAS No.: 6967-16-4
M. Wt: 269.3 g/mol
InChI Key: OAJJOSYDWVMHCB-UHFFFAOYSA-N
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Description

4-((9H-Fluoren-9-ylidene)methyl)aniline is a member of the fluorene-based Schiff base family, a significant class of organic compounds characterized by a rigid, planar fluorene moiety linked to an aniline derivative via an imine (C=N) bridge. This conjugated molecular architecture is of great interest in the development of advanced functional materials. These compounds are primarily investigated for their tunable optoelectronic properties, which make them suitable for applications in organic electronics such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The electronic and photophysical properties, including absorption and emission wavelengths, can be finely modulated by altering substituents on the aniline ring, allowing researchers to design materials with specific characteristics. Furthermore, the imine nitrogen atom can act as a coordination site for metal ions, enabling the synthesis of various metal complexes with potential applications in catalysis and sensing. The compound is typically synthesized via a condensation reaction between 9-fluorenone and the corresponding aromatic amine. As a fluorene derivative, it often exhibits good thermal stability and can engage in intermolecular π-π interactions, which can influence its solid-state structure and properties. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6967-16-4

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

4-(fluoren-9-ylidenemethyl)aniline

InChI

InChI=1S/C20H15N/c21-15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H,21H2

InChI Key

OAJJOSYDWVMHCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Conventional Synthetic Routes

Conventional methods for synthesizing 4-((9H-Fluoren-9-ylidene)methyl)aniline and its derivatives primarily rely on the direct condensation of a ketone with an amine, a fundamental transformation in organic chemistry.

Condensation Reactions of 9-Fluorenone (B1672902) with Aniline (B41778) Derivatives

The most direct and widely employed method for synthesizing the target compound and related structures is the condensation reaction between 9-fluorenone and a suitable aniline derivative. This reaction forms an imine, also known as a Schiff base, by creating a carbon-nitrogen double bond.

Acid-Catalyzed Imine Formation

The formation of the imine linkage between 9-fluorenone and aniline derivatives is typically facilitated by an acid catalyst. iucr.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the fluorenone. The acid catalyst enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen, making it more susceptible to attack by the weakly nucleophilic aniline.

A common procedure involves refluxing 9-fluorenone with an aniline derivative in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid. iucr.orgdoaj.orgjocpr.com The water formed as a byproduct is typically removed from the reaction mixture to drive the equilibrium towards the product side, often through azeotropic distillation using a Dean-Stark apparatus. jocpr.com This method has proven effective for synthesizing a variety of N-fluorenylideneaniline compounds. nih.gov

Table 1: Examples of Acid-Catalyzed Condensation Reactions

Reactant 1 Reactant 2 Catalyst Solvent Conditions Product Yield Reference
9-Fluorenone 4-Chloroaniline p-Toluenesulfonic acid Toluene (B28343) Reflux, 16h N-(4-Chlorophenyl)-9H-fluoren-9-imine 79% iucr.org
9-Fluorenone 4-Methylaniline p-Toluenesulfonic acid Toluene Reflux N-(9H-Fluoren-9-ylidene)-4-methylaniline - jocpr.comnih.gov
Solvent Effects and Reaction Conditions

The choice of solvent and reaction conditions plays a crucial role in the efficiency of the condensation reaction. Non-polar, aprotic solvents like toluene are frequently used because they allow for the azeotropic removal of water, which is critical for achieving high yields in this equilibrium-driven reaction. iucr.orgjocpr.com

Alternatively, polar protic solvents such as ethanol (B145695) can also be used. jocpr.com In this case, the reaction is typically heated to reflux, and the product may precipitate upon cooling, simplifying purification. jocpr.com The polarity of the solvent can influence the reaction rate by stabilizing the ground and excited states of the reactants and intermediates differently. researchgate.net For instance, studies on 9-fluorenone have shown that its electronic absorption spectra are sensitive to solvent polarity, indicating that solvation affects the energy levels of the molecule. researchgate.net

More advanced systems utilizing ionic liquids as both catalyst and solvent have been explored for the condensation of 9-fluorenone with other nucleophiles like phenol. rsc.org These systems offer potential advantages in terms of reaction rates and catalyst recyclability.

Table 2: Summary of Reaction Conditions

Solvent Catalyst System Temperature Key Feature Reference
Toluene p-Toluenesulfonic acid Reflux (~110°C) Azeotropic removal of water iucr.orgjocpr.com
Ethanol None specified (or acid) Reflux (~80°C) Product precipitation on cooling jocpr.com

Multi-Step Synthesis Strategies involving Fluorenylidene Moieties

While direct condensation is the most common approach, multi-step synthesis strategies provide alternative pathways to access more complex fluorenylidene derivatives. vapourtec.comflinders.edu.au These strategies often involve the initial construction or modification of the fluorene (B118485) core, followed by the introduction of the aniline moiety.

One such strategy involves the oxidation of fluorene to 9-fluorenone as a distinct first step, followed by the standard condensation reaction to form the imine. researchgate.net This two-step sequence is useful when starting from fluorene itself.

Other multi-step syntheses focus on building the fluorenylidene framework through different chemical transformations. For example, palladium-catalyzed reactions, such as intramolecular Suzuki and Heck couplings, can be employed to construct the core structure. researchgate.net Another approach involves synthesizing a reactive intermediate from fluorenone, such as 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, which can then undergo further reactions, like the Hantzsch thiazole (B1198619) synthesis, to yield more complex fluorenyl-hydrazonothiazole derivatives. mdpi.com These methods highlight the versatility of the fluorene scaffold in building diverse molecular architectures. univ-rennes.fr

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is key to optimizing synthetic routes and predicting product formation. For the synthesis of this compound, the mechanism involves several key intermediates and transition states.

Reaction Intermediates and Transition States

The acid-catalyzed condensation of 9-fluorenone with an aniline derivative proceeds through a well-established pathway involving several distinct steps and intermediates. A plausible mechanism, analogous to the condensation of 9-fluorenone with phenol, can be proposed. researchgate.net

Protonation of Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of 9-fluorenone by the acid catalyst. This step generates a resonance-stabilized cation, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nitrogen atom of the aniline derivative acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine (or hemiaminal).

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the hydroxyl group of the carbinolamine. This converts the hydroxyl group into a much better leaving group: water (-OH2+).

Dehydration: The lone pair of electrons on the nitrogen atom assists in the elimination of a water molecule. This dehydration step results in the formation of a resonance-stabilized iminium ion.

Deprotonation: Finally, a base (such as another molecule of aniline or the conjugate base of the catalyst) removes a proton from the nitrogen atom of the iminium ion. This step regenerates the acid catalyst and yields the final imine product, this compound.

Computational studies on related systems, such as the reactions of fluorenone with radicals, have provided insight into the reactivity of the fluorenone core, detailing the activation enthalpies and Gibbs free energies for various elementary reaction steps, which supports the feasibility of these types of transformations. mdpi.comnih.gov

Kinetic Studies of Synthetic Processes

The kinetics of Wittig and Horner-Wadsworth-Emmons reactions are well-documented and provide insight into the reaction mechanism. For the Wittig reaction, the rate-determining step can vary depending on the reactivity of the ylide. With unstabilized or semi-stabilized ylides, the initial nucleophilic addition of the ylide to the carbonyl group to form a betaine (B1666868) intermediate is typically fast, and the subsequent decomposition of the betaine to the alkene and phosphine (B1218219) oxide is the rate-determining step. libretexts.orgchemeurope.comquora.com In contrast, for stabilized ylides, the initial addition is the slower, rate-determining step. libretexts.orgchemeurope.com The nature of the substituents on both the ylide and the carbonyl compound can influence the reaction rate. researchgate.netacs.org

In the Horner-Wadsworth-Emmons reaction, the nucleophilic addition of the phosphonate (B1237965) carbanion to the aldehyde or ketone is the rate-limiting step. wikipedia.orgnrochemistry.com The subsequent elimination of the oxaphosphetane intermediate is generally fast.

ReactionTypical Rate-Determining StepFactors Influencing Rate
Wittig Reaction Decomposition of the betaine (for unstabilized ylides)Ylide stability, steric hindrance, solvent polarity
Initial nucleophilic addition (for stabilized ylides)Electronic effects of substituents
HWE Reaction Nucleophilic addition of the phosphonate carbanionBasicity of the carbanion, electrophilicity of the carbonyl

Optimization of Synthetic Parameters

The efficiency and selectivity of the synthesis of this compound can be significantly enhanced by optimizing various reaction parameters.

Catalyst Systems and Ligand Design

While traditional Wittig and HWE reactions are stoichiometric, catalytic versions of the Wittig reaction have been developed to improve atom economy and reduce waste. organic-chemistry.orgthieme-connect.comuta.edunih.gov These catalytic systems typically involve the in situ regeneration of the active phosphine reagent from the phosphine oxide byproduct, often using a silane (B1218182) reducing agent. organic-chemistry.orguta.edunih.gov The design of the phosphine catalyst is crucial, with cyclic phosphine oxides often showing enhanced reactivity and stability in the catalytic cycle. nih.gov

In the broader context of olefination reactions, palladium-catalyzed C-H olefination has emerged as a powerful tool. nih.govacs.org The design of ligands, such as mono-N-protected amino acids or pyridone derivatives, is critical for achieving high reactivity and selectivity in these systems. nih.govnih.govresearchgate.netrsc.org These ligands can influence the rate of C-H activation and the regioselectivity of the olefination. acs.orgresearchgate.net

Yield Enhancement and Purity Control via Recrystallization

The cooling rate during recrystallization significantly impacts crystal size and purity; slow cooling generally promotes the formation of larger, purer crystals. libretexts.orgstackexchange.componder.ing Seeding the solution with a small crystal of the pure compound can also induce crystallization and improve the quality of the final product. ponder.ing

ParameterEffect on RecrystallizationCommon Practices for Fluorene Derivatives
Solvent Choice Affects solubility and impurity removal.Toluene, Hexane, Ethanol, Ethanol/Water mixtures. google.comgoogle.comresearchgate.net
Cooling Rate Slower cooling leads to larger, purer crystals. stackexchange.componder.ingGradual cooling from boiling point to room temperature, followed by ice bath.
Seeding Induces crystallization and can improve crystal form.Addition of a seed crystal to a supersaturated solution. ponder.ing

Green Chemistry Approaches in Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact.

Sustainable Solvent Systems and Catalyst Reuse

Efforts have been made to replace traditional organic solvents in Wittig and HWE reactions with more sustainable alternatives. Reactions have been successfully carried out in aqueous media, often with the aid of surfactants, or under solvent-free conditions. researchgate.netresearchgate.netscribd.comnih.gov The use of ultrasound has also been shown to promote these reactions, sometimes leading to higher yields and shorter reaction times. researchgate.netnih.gov

The development of catalytic Wittig reactions directly addresses the issue of waste by allowing for the recycling of the phosphine oxide byproduct. organic-chemistry.orgthieme-connect.com Fluorous phosphines have been designed to facilitate the separation and recycling of the phosphorus reagent. researchgate.netnih.gov The phosphine oxide can be extracted and then reduced back to the phosphine for reuse. researchgate.netnih.govchemistryviews.org

Atom Economy and Waste Reduction

A major drawback of the stoichiometric Wittig reaction is its poor atom economy, as a stoichiometric amount of triphenylphosphine (B44618) oxide is generated as a byproduct. wikipedia.org The atom economy is the measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgnumberanalytics.com

The Horner-Wadsworth-Emmons reaction offers an improvement in this regard, as the dialkyl phosphate (B84403) byproduct is of lower molecular weight and is water-soluble, simplifying its removal. wikipedia.org Catalytic olefination reactions represent the most significant advance in improving the atom economy of this transformation by minimizing the generation of stoichiometric waste. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, provides detailed information about the connectivity and conformation of 4-((9H-Fluoren-9-ylidene)methyl)aniline.

Conformational Analysis via ¹H and ¹³C NMR

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the fluorenylidene and aniline (B41778) moieties. The protons on the fluorene (B118485) ring system would likely appear as a complex set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The vinyl proton of the methylidene bridge is expected to be a singlet in a region characteristic of exocyclic double bonds. The protons of the aniline ring will also resonate in the aromatic region, with their chemical shifts and coupling patterns influenced by the electron-donating amino group. The N-H proton of the aniline group would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would provide key information about the carbon framework. The quaternary carbons of the fluorene moiety involved in the fusion of the benzene (B151609) rings would have characteristic chemical shifts. The exocyclic sp² carbon of the methylidene bridge and the carbon of the fluorene at the 9-position are expected to have distinct resonances. The carbons of the aniline ring will show shifts indicative of an amino-substituted benzene ring.

Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Fluorenylidene Protons7.0 - 8.0 (multiplets)120 - 145
Methylidene Proton~7.5 (singlet)~130
Aniline Aromatic Protons6.5 - 7.5 (multiplets)115 - 150
Aniline N-H ProtonVariable (broad singlet)-

2D NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable.

COSY: This experiment would reveal the coupling relationships between adjacent protons, aiding in the assignment of the aromatic protons within the fluorene and aniline rings.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the molecule.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the fluorenylidene and aniline moieties through the methylidene bridge and for assigning the quaternary carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman

Assignment of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would exhibit characteristic vibrational modes.

Data Table: Expected Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
N-H (Aniline)Stretching3300 - 3500IR, Raman
C-H (Aromatic)Stretching3000 - 3100IR, Raman
C=C (Aromatic & Alkene)Stretching1500 - 1650IR, Raman
C-N (Aniline)Stretching1250 - 1350IR, Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis absorption and fluorescence spectroscopy provide information about the electronic transitions within the molecule.

The extended π-conjugated system of this compound is expected to give rise to strong absorptions in the UV-Vis region. The electronic transitions would likely be of π → π* character. The position of the absorption maxima (λmax) would be sensitive to the solvent polarity, which is a characteristic of molecules with intramolecular charge transfer (ICT) character.

Upon excitation, the molecule may exhibit fluorescence. The emission spectrum would provide information about the excited state properties. The Stokes shift (the difference in wavelength between the absorption and emission maxima) and the fluorescence quantum yield would be important parameters to characterize the photophysical behavior of the compound. For related donor-acceptor systems, the photophysical properties are often influenced by the nature of the substituent on the donor moiety.

Data Table: Expected Photophysical Properties

Parameter Expected Value
Absorption Maximum (λabs)~350 - 450 nm
Molar Absorptivity (ε)High (indicative of π → π* transition)
Emission Maximum (λem)> 400 nm
Stokes ShiftDependent on solvent polarity
Fluorescence Quantum YieldVariable

In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature

A comprehensive review of available scientific literature for the chemical compound this compound reveals a notable absence of detailed research corresponding to the specific advanced spectroscopic and structural parameters requested. While the broader class of fluorenylidene derivatives has garnered scientific interest, dedicated studies on the precise electronic, photophysical, and crystallographic properties of this particular molecule are not extensively documented in publicly accessible research.

This report aimed to construct a detailed scientific article based on a specific outline, focusing on the advanced spectroscopic and structural elucidation of this compound. However, a thorough search of chemical databases and scholarly articles did not yield specific data for this compound in the areas of π→π* electronic transitions, solvatochromic and thermochromic behavior, quantum yield and lifetime measurements, or detailed X-ray crystallography.

Information is available for structurally related compounds, such as the imine isomer N-(9H-Fluoren-9-ylidene)-4-methylaniline. For this related molecule, crystallographic studies have detailed its solid-state conformation, crystal packing, and intermolecular interactions, including π-π stacking. nih.gov Additionally, research on larger molecular systems incorporating the fluorenylidene moiety provides some general insights into the photophysical properties that might be expected from this class of compounds. For instance, studies on fluorenylidene-acridanes have explored their chromic behaviors, such as solvatochromism and thermochromism, which are linked to conformational changes. nih.gov

The investigation into polymorphism and additive-assisted crystallization for the specific title compound also proved fruitless. While these are recognized areas of study in materials science for functional organic molecules, no papers specifically addressing these aspects for this compound were identified.

The absence of specific data highlights a gap in the current body of scientific literature. While the synthesis of this compound and its derivatives is noted in various contexts, a deep dive into its fundamental photophysical and structural characteristics has yet to be published. Such studies would be valuable for understanding the structure-property relationships in this class of organic compounds and for evaluating their potential in applications such as organic electronics and materials science.

Given the constraints to focus solely on this compound, and the lack of specific published data for the requested advanced analyses, it is not possible to provide a detailed and scientifically accurate article that fulfills the specified outline at this time. Further experimental research would be required to generate the specific data needed for a thorough discussion of its spectroscopic and structural properties.

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For this compound (C₂₀H₁₅N), the expected exact mass can be calculated and compared with the experimentally obtained value, typically within a few parts per million (ppm), to confirm its molecular formula.

Loss of a hydrogen atom: The molecular ion could lose a hydrogen atom to form the [M-H]⁺ ion, which would be a stable, delocalized cation.

Cleavage of the C-N bond: Scission of the bond between the methylidene carbon and the aniline nitrogen would lead to the formation of characteristic fluorenylidene-containing and aniline-containing fragments.

Fragmentation of the fluorene ring: At higher energies, the fluorene ring system itself could undergo fragmentation, leading to the loss of smaller aromatic fragments.

Rearrangement reactions: Intramolecular rearrangements followed by fragmentation could also occur, leading to more complex fragmentation patterns.

A hypothetical fragmentation pattern is presented in the table below.

Fragment Ion Proposed Structure m/z (Monoisotopic)
[C₂₀H₁₅N]⁺•Molecular Ion269.1204
[C₂₀H₁₄N]⁺[M-H]⁺268.1126
[C₁₄H₉]⁺Fluorenyl cation177.0704
[C₆H₆N]⁺Aniline radical cation92.0499

This table represents a predictive illustration of potential fragmentation pathways and is not based on reported experimental data.

Electrochemical Analysis (Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), provide valuable insights into the redox properties of molecules, including their oxidation and reduction potentials and the stability of the resulting charged species.

While specific cyclic voltammetry data for this compound is not extensively documented, the electrochemical behavior can be inferred from studies on related fluorenylidene and aniline derivatives. For instance, studies on meta- and para-substituted diphenylmethylidenefluorenes show that these compounds undergo oxidation to form cation radicals and dications. The redox potentials for these processes are influenced by the nature and position of the substituents on the phenyl rings. acs.org

The aniline moiety in this compound is expected to be the primary site of oxidation. Aniline and its derivatives are known to exhibit an irreversible oxidation peak at around +1.0 V versus a saturated calomel (B162337) electrode (SCE) in the first anodic scan. sci-hub.se The presence of the electron-donating amino group facilitates the removal of an electron. The fluorene group, being a large, conjugated system, can stabilize the resulting cation radical through delocalization.

The table below shows representative oxidation potentials for related aniline and fluorene compounds to provide context for the expected redox behavior of the title compound.

Compound Oxidation Potential (V vs. ref) Reference Electrode Notes
Aniline~+1.0SCEIrreversible oxidation peak in the first scan. sci-hub.se
Diphenylmethylidenefluorene (para-substituted)Varies with substituentNot specifiedFormation of cation radical and dication observed. acs.org
Poly(aniline-co-fluorene)Not specifiedNot specifiedExhibits multi-electron transfer process. nih.gov

The electrochemical oxidation of this compound likely proceeds through a single-electron transfer (SET) mechanism. The initial step involves the removal of one electron from the nitrogen atom of the aniline moiety to form a cation radical. This process is often irreversible due to subsequent chemical reactions of the highly reactive radical species, such as dimerization or polymerization, a common characteristic observed in the electrochemistry of anilines. sci-hub.se

Studies on copolymers of aniline and fluorene have demonstrated multi-electron transfer processes, suggesting that the fluorene moiety can also participate in the redox chemistry, particularly in polymeric systems. nih.gov In the case of the monomeric this compound, the electron transfer would primarily be centered on the aniline group, with the fluorene unit playing a significant role in stabilizing the resulting charged species through resonance. The extended π-conjugation of the fluorene system can effectively delocalize the positive charge, influencing the stability and subsequent reactivity of the cation radical.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the quantum chemical properties of organic molecules. It offers a balance between computational cost and accuracy, making it suitable for studying relatively large systems like fluorene (B118485) derivatives. Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p), to model the molecule's behavior.

The central C=C bond connecting the fluorene and the methylaniline moieties is of particular interest. The planarity of the system is largely determined by the dihedral angle between the fluorene ring system and the aniline (B41778) ring. While a fully planar conformation would maximize π-conjugation, steric hindrance between hydrogen atoms on the fluorene and aniline rings often leads to a twisted geometry. In related N-(9H-Fluoren-9-ylidene)aniline structures, the dihedral angle between the fluorene unit and the substituent benzene (B151609) ring is significant, often around 71.1°. nih.gov

Theoretical calculations for analogous structures confirm that the fluorene moiety itself is essentially planar. nih.gov The optimized geometry reveals the precise bond lengths and angles, which are generally in close agreement with experimental data from X-ray crystallography where available.

Table 1: Representative Geometric Parameters for Fluorenylidene-Aniline Type Structures

Parameter Typical Calculated Value Description
Fluorene-C=C Bond Length ~1.35 Å Length of the exocyclic double bond.
C=C-Aniline Bond Length ~1.47 Å Length of the single bond connecting the vinyl group to the aniline ring.

The electronic properties of 4-((9H-Fluoren-9-ylidene)methyl)aniline are primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: The HOMO is the highest energy orbital containing electrons. In D-π-A systems like this, the HOMO is typically localized on the electron-donating group. DFT calculations show that for this molecule, the HOMO density is concentrated on the aniline moiety. thaiscience.info

LUMO: The LUMO is the lowest energy orbital devoid of electrons. The LUMO is generally localized on the electron-accepting part of the molecule. For this compound, the LUMO is predominantly centered on the fluorenylidene unit.

Band Gap (Eg): The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (Eg = ELUMO - EHOMO). wikipedia.org This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller band gap suggests that the molecule can be more easily excited, which corresponds to absorption of lower-energy (longer wavelength) light and indicates higher chemical reactivity. nih.gov

Table 2: Calculated Frontier Orbital Energies and Band Gap

Parameter Energy (eV) Description
EHOMO -5.2 to -5.8 eV Energy of the Highest Occupied Molecular Orbital.
ELUMO -1.8 to -2.5 eV Energy of the Lowest Unoccupied Molecular Orbital.

Note: These values represent a typical range for fluorene-based D-π-A molecules calculated using DFT/B3LYP methods and can vary based on the specific functional and basis set used.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, utilizes the properties of the HOMO and LUMO to explain and predict chemical reactivity. wikipedia.org

According to FMO theory, chemical reactions and electronic interactions are governed by the overlap between the HOMO of one species (the nucleophile or electron donor) and the LUMO of another (the electrophile or electron acceptor). libretexts.org In the context of a single molecule like this compound, FMO theory helps to understand its intramolecular processes and potential reaction sites.

The spatial distribution of the HOMO on the aniline ring indicates that this part of the molecule is the primary site for electrophilic attack. Conversely, the localization of the LUMO on the fluorenylidene unit suggests it is the site for nucleophilic attack. The distinct separation of the HOMO and LUMO is a hallmark of D-π-A systems and is fundamental to their charge-transfer characteristics upon electronic excitation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is employed to study the behavior of molecules in their electronic excited states. scirp.org It is a powerful tool for predicting absorption spectra and understanding the nature of electronic transitions.

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. The method calculates the vertical excitation energies required to promote an electron from an occupied orbital to an unoccupied orbital, as well as the oscillator strength (f) of each transition, which relates to the intensity of the corresponding absorption band.

For this compound, the lowest energy electronic transition corresponds to the promotion of an electron from the HOMO to the LUMO. Given the spatial separation of these orbitals, this HOMO→LUMO transition is expected to have significant charge-transfer character and dominate the long-wavelength region of the absorption spectrum.

Table 3: Representative TD-DFT Predicted Absorption Data

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Primary Contribution
S0 → S1 ~3.0 ~413 > 0.5 HOMO → LUMO
S0 → S2 ~3.5 ~354 > 0.2 HOMO-1 → LUMO

Note: Data is illustrative for this class of compounds. The exact values depend on the computational method and solvent model used.

A key feature of D-π-A molecules is the presence of Intramolecular Charge Transfer (ICT) transitions. rsc.org In the case of this compound, the absorption of light promotes an electron from the electron-rich aniline moiety (donor) to the electron-deficient fluorenylidene moiety (acceptor) via the π-conjugated bridge.

TD-DFT analysis confirms the nature of these transitions. The primary S0 → S1 transition, corresponding to the HOMO→LUMO excitation, results in a significant shift of electron density from the aniline part of the molecule to the fluorene part. This creates an excited state with a much larger dipole moment compared to the ground state. This charge-transfer character is responsible for the molecule's sensitivity to solvent polarity (solvatochromism) and is a critical factor in its potential applications in nonlinear optics and as a fluorescence sensor.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a computational microscope, offering a view into the time-resolved behavior of molecules. For π-conjugated systems like this compound, MD simulations are crucial for understanding their conformational dynamics and how they interact and organize in different environments.

While specific MD simulation studies exclusively focused on this compound are not extensively documented in the literature, the dynamic behavior of this molecule can be inferred from simulations of related fluorene-based and π-conjugated systems in solution and condensed phases. unimi.itnih.govmdpi.com These simulations reveal that such molecules are not static but exhibit a range of dynamic motions.

In solution, the molecule is expected to undergo several key dynamic processes:

Torsional Fluctuations: The single bonds connecting the fluorenylidene moiety and the aniline ring allow for torsional rotation. MD simulations of similar bi-aryl systems show that the dihedral angle between the two ring systems is not fixed but fluctuates around an equilibrium value. This flexibility influences the extent of π-conjugation across the molecule, which in turn affects its electronic and optical properties.

Solvent Reorganization: The surrounding solvent molecules are in constant motion, interacting with the solute. MD simulations can track the reorganization of the solvent shell around the molecule, which is critical for understanding solvation dynamics and its impact on processes like charge transfer and excited-state relaxation. univie.ac.at

Global Tumbling: The entire molecule undergoes rotational and translational diffusion within the solvent, a fundamental aspect of its behavior in a liquid environment.

In condensed phases, such as in an amorphous solid or a thin film, the dynamic behavior is more constrained. unimi.it Molecular mobility is significantly reduced, but localized vibrational and librational motions persist. MD simulations in the condensed phase are instrumental in predicting the morphology of materials, which is a key determinant of the performance of organic electronic devices. nih.gov

MD simulations are particularly powerful for investigating the non-covalent forces that drive intermolecular interactions and lead to aggregation. rsc.org For this compound, the primary interactions governing its self-assembly and aggregation tendencies are π-π stacking and hydrogen bonding.

Simulations of fluorene-based copolymers and other aromatic molecules have shown a strong tendency for π-π stacking, where the planar aromatic rings of adjacent molecules align face-to-face or face-to-edge. nih.gov This interaction is a key driver for the formation of ordered aggregates. The aggregation behavior is highly dependent on the solvent environment; in poor solvents, aggregation is more pronounced as the molecules seek to minimize unfavorable interactions with the solvent. rsc.org

The presence of the aniline moiety introduces the potential for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as an acceptor. MD simulations can quantify the strength and dynamics of these hydrogen bonds, which play a significant role in determining the crystal packing and the morphology of thin films. rsc.org

The table below summarizes the key dynamic behaviors and interactions of fluorenylidene-aniline type molecules as studied by MD simulations.

Phenomenon Environment Description Significance
Torsional DynamicsSolutionFluctuation of the dihedral angle between the fluorenylidene and aniline rings.Modulates π-conjugation and optoelectronic properties.
Solvent Shell ReorganizationSolutionDynamic rearrangement of solvent molecules around the solute.Influences solvation energy and excited-state dynamics.
π-π StackingSolution & Condensed PhaseAttraction between the aromatic rings of adjacent molecules.Drives aggregation and influences charge transport in materials.
Hydrogen BondingSolution & Condensed PhaseInteraction involving the N-H group of the aniline moiety.Affects crystal packing and supramolecular assembly.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. This approach is particularly valuable in materials science for screening large numbers of candidate molecules and predicting their properties without the need for time-consuming and expensive experiments.

For π-conjugated molecules like this compound, QSPR models can be developed to predict key optoelectronic properties such as absorption and emission wavelengths, quantum yields, and charge carrier mobilities. chemrxiv.orgnih.gov The development of such a model typically involves the following steps:

Dataset Curation: A large and diverse dataset of fluorene derivatives and related organic electronic materials with experimentally measured optoelectronic properties is compiled. mdpi.comresearchgate.net

Descriptor Calculation: A set of numerical descriptors that encode the structural features of each molecule is calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). researchgate.net

Model Building: Statistical and machine learning methods, such as multiple linear regression, partial least squares, or artificial neural networks, are used to build a mathematical model that correlates the descriptors with the target property. nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability.

While a specific QSPR model for this compound has not been reported, general models for organic fluorescent materials have demonstrated the ability to predict emission wavelengths with high accuracy. chemrxiv.orgnih.gov These models have identified that descriptors related to the extent of π-conjugation, the nature of electron-donating and -withdrawing groups, and molecular planarity are critical for predicting optoelectronic properties. mdpi.comucf.edu

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational method based on the electron density and its derivatives that allows for the visualization and characterization of non-covalent interactions in real space. umanitoba.ca This technique is instrumental in understanding the forces that govern the three-dimensional structure and assembly of molecules.

For this compound, NCI analysis can provide detailed insights into the nature and strength of the key non-covalent interactions: hydrogen bonding and π-stacking.

Hydrogen Bonding: The aniline group's N-H bond can participate in hydrogen bonding with suitable acceptor atoms on neighboring molecules, such as the nitrogen atom of another aniline moiety or π-systems. NCI analysis can visualize these interactions as regions of low electron density with a specific signature in the reduced density gradient, confirming their presence and providing information about their strength. Computational studies on related aniline derivatives have confirmed the presence of such interactions and their influence on molecular conformation. umanitoba.camdpi.com

Pi-Stacking Interactions: The extensive aromatic surfaces of the fluorenylidene and aniline rings are prone to π-stacking interactions. NCI analysis can reveal the spatial extent and nature of these interactions, distinguishing between different stacking geometries (e.g., face-to-face, parallel-displaced, T-shaped). These interactions are characterized by broad, delocalized regions of weak attraction between the aromatic rings. Computational studies on various fluorene derivatives and other π-conjugated systems have extensively used NCI analysis to understand their packing in the solid state and their tendency to form aggregates. nih.govmdpi.commdpi.com

The table below summarizes the types of non-covalent interactions in fluorenylidene-aniline systems that can be characterized by NCI analysis.

Interaction Type Participating Groups NCI Visualization Signature Structural and Functional Role
N-H···π Hydrogen BondN-H of aniline and aromatic ring of a neighboring moleculeLocalized, disk-like region of weak attractionDirects crystal packing and supramolecular architecture
N-H···N Hydrogen BondN-H of one aniline and Nitrogen of anotherLocalized region of moderate attractionFormation of specific intermolecular motifs
π-π StackingFluorenylidene and/or aniline rings of adjacent moleculesBroad, delocalized region of weak attractionStabilizes aggregates and facilitates charge transport
C-H···π InteractionC-H bonds and aromatic ringsLocalized region of weak attractionContributes to the overall stability of the crystal lattice

Derivatization and Functionalization Strategies

Modification at the Aniline (B41778) Nitrogen

The primary amino group (-NH₂) is a key site for a variety of chemical transformations, enabling the introduction of a wide range of functional groups.

The nitrogen atom of the primary amine is nucleophilic and readily undergoes acylation and alkylation.

Acylation involves the reaction of the aniline with acylating agents like acid chlorides or anhydrides, typically in the presence of a base. This reaction converts the primary amine into a more stable amide. Acetylation, the introduction of an acetyl group (CH₃CO-), is a common strategy used to protect the amino group and modulate its reactivity. pearson.comlibretexts.org By converting the strongly activating -NH₂ group into the moderately activating -NHCOCH₃ group, uncontrolled side reactions during subsequent electrophilic aromatic substitution (e.g., nitration, halogenation) can be prevented. libretexts.org The acetyl group can later be removed by acid or base-catalyzed hydrolysis to restore the primary amine. libretexts.org

Alkylation introduces alkyl groups onto the nitrogen atom. N-alkylation of anilines can be achieved through various methods, including reactions with alcohols catalyzed by transition metals like tungsten or manganese. sci-hub.senih.gov These "borrowing hydrogen" or "hydrogen autotransfer" methods are atom-economical, producing water as the only byproduct. sci-hub.senih.gov Even sterically hindered anilines can be successfully alkylated using these protocols, suggesting that the bulky fluorenylidene-methyl substituent at the para-position would not impede the N-alkylation of 4-((9H-Fluoren-9-ylidene)methyl)aniline. nih.gov Both mono- and di-alkylation can be achieved depending on the reaction conditions and stoichiometry of the reactants.

Table 1: Representative Acylation and Alkylation Reactions at the Aniline Nitrogen

Reaction TypeReagent ExampleCatalyst/ConditionsProduct Type
AcylationAcetic Anhydride ((CH₃CO)₂O)PyridineN-Acetylated Aniline
AcylationBenzoyl Chloride (C₆H₅COCl)TriethylamineN-Benzoylated Aniline
AlkylationBenzyl AlcoholMn-pincer complex, 80 °CN-Benzylated Aniline
AlkylationMethanolW(CO)₆, KOtBu, 130 °CN-Methylated Aniline

The primary amine of this compound can readily condense with the carbonyl group of aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. The resulting C=N double bond extends the conjugation of the molecule, which can significantly impact its photophysical properties.

A wide variety of aldehydes and ketones can be used in this reaction, allowing for the synthesis of a large library of derivatives. The reaction of 9-fluorenone (B1672902) with substituted anilines to form N-9H-fluoren-9-ylidene anilines is a well-established procedure, often assisted by catalysts like p-toluenesulfonic acid. researchgate.net Similarly, reacting this compound with different aromatic aldehydes (e.g., benzaldehyde (B42025), salicylaldehyde) or ketones (e.g., acetophenone) would yield the corresponding imine derivatives.

Table 2: Examples of Aldehydes and Ketones for Schiff Base Formation

Carbonyl CompoundNameResulting Product Class
C₆H₅CHOBenzaldehydeN-Benzylidene Derivative
4-CH₃O-C₆H₄CHO4-MethoxybenzaldehydeN-(4-Methoxybenzylidene) Derivative
C₅H₄NCHOPyridine-2-carboxaldehydeN-(Pyridin-2-ylmethylene) Derivative
C₆H₅COCH₃AcetophenoneN-(1-Phenylethylidene) Derivative
(C₆H₅)₂COBenzophenoneN-(Diphenylmethylene) Derivative

Substitution on the Phenyl Ring

The aniline's phenyl ring can be functionalized through several classic aromatic substitution reactions.

The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. byjus.comchemistrysteps.com In this compound, the para position is occupied by the fluorenylidene-methyl substituent. Therefore, electrophilic aromatic substitution (EAS) will occur exclusively at the two equivalent ortho positions (C2 and C6) of the aniline ring.

However, the high reactivity of the aniline ring can lead to multiple substitutions and oxidation side reactions, particularly under harsh conditions like direct nitration. libretexts.org To achieve selective mono-substitution, it is often necessary to first protect the amine as an amide (see section 5.1.1). The bulkiness of the para-substituent can also influence reactivity at the ortho positions due to steric hindrance. rsc.org

Halogenation : Reaction with bromine water can lead to polybromination. byjus.com For controlled mono-halogenation (e.g., with Br₂ or Cl₂), protection of the amino group is typically required. The introduction of a halogen atom is a crucial first step for subsequent cross-coupling reactions. nih.gov

Nitration : Direct nitration with a mixture of nitric and sulfuric acids can lead to oxidation and the formation of a significant amount of the meta product, because the strongly acidic medium protonates the amine to form the deactivating, meta-directing anilinium ion (-NH₃⁺). chemistrysteps.comstackexchange.comyoutube.com Therefore, nitration is almost always performed on the corresponding acetanilide (B955) to ensure ortho substitution and prevent degradation. rsc.orgyoutube.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. To utilize these reactions on the phenyl ring of this compound, a halide (or triflate) substituent must first be introduced, typically at the ortho position via electrophilic halogenation as described above.

Suzuki-Miyaura Coupling : This reaction couples an organohalide with a boronic acid or ester. An ortho-bromo derivative of the title compound could be coupled with a wide variety of aryl, heteroaryl, or alkyl boronic acids. nih.gov Research has shown that Suzuki-Miyaura reactions can be performed efficiently on unprotected ortho-bromoanilines, which could simplify the synthetic sequence. nih.gov

Heck Reaction : The Heck reaction couples an organohalide with an alkene. researchgate.net An ortho-halo derivative could be reacted with alkenes like styrene (B11656) or acrylates to introduce a vinyl substituent. This further extends the conjugated system of the molecule.

Table 3: Potential Cross-Coupling Strategies for an ortho-Bromo Derivative

Reaction NameCoupling Partner ExampleCatalyst System ExampleResulting C-C Bond
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃Aryl-Aryl
Suzuki-MiyauraThiophene-2-boronic acidPd(dppf)Cl₂, Na₂CO₃Aryl-Heteroaryl
HeckStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃NAryl-Vinyl
HeckMethyl acrylatePd(OAc)₂, PPh₃, Et₃NAryl-Vinyl (Ester)

Modifications on the Fluorenylidene Moiety

The fluorene (B118485) ring system itself is an aromatic moiety that can undergo functionalization, independent of the aniline portion of the molecule. The most reactive positions on the fluorene skeleton for electrophilic substitution are C2 and C7. quora.com This allows for the introduction of functional groups onto the fluorene backbone, which can significantly alter the molecule's electronic properties and solid-state packing.

For instance, electrophilic halogenation (e.g., bromination) or nitration would likely occur at the C2 and/or C7 positions of the fluorenylidene group. These newly introduced functional groups can then serve as handles for further derivatization, such as subsequent cross-coupling reactions, providing a pathway to highly complex, multi-functionalized molecules. thieme-connect.deacs.org

Substituent Effects on Photophysical Properties

The photophysical behavior of fluorene-based aniline derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. The electronic effects of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby influencing its absorption and emission characteristics.

Generally, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can lead to a redshift (a shift to longer wavelengths) or a blueshift (a shift to shorter wavelengths) in the emission spectra. For instance, in related fluorene-based donor-acceptor systems, attaching electron-donating moieties like tert-butyl, carbazole (B46965), or phenyl groups to a donor unit can cause a redshift in the emission wavelength compared to the unsubstituted parent compound. This is attributed to the increased intramolecular charge transfer (ICT) character of the excited state.

The introduction of alkyl substituents onto the fluorene rings of related molecules, such as bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene, has been shown to influence their optical performance. While these derivatives can exhibit aggregation-induced emission (AIE), their photoluminescence quantum yield (PLQY) in the solid state can be affected by the length of the alkyl chain. For example, an ethyl-substituted derivative showed a PLQY of 5%, while an octyl-substituted version had a PLQY of 2% in its crystalline form. nih.gov

The following table summarizes the effect of various substituents on the emission wavelengths of related fluorene-based compounds.

Base Compound Substituent Group Effect on Emission Wavelength (λem) Reference Finding
PhFlOP-carbazoleHydrogen (unsubstituted)408 nmBaseline emission for comparison.
PhFlOP-carbazoletert-Butyl (t-Bu)424 nm (Redshift)The electron-donating t-Bu group enhances ICT character. researchgate.net
PhFlOP-carbazolePhenyl (Ph)425 nm (Redshift)The phenyl group extends conjugation and acts as a donor. researchgate.net
PhFlOP-carbazoleCarbazole (Cz)436-444 nm (Redshift)The strongly electron-donating carbazole moiety causes a significant redshift. researchgate.net

This table is illustrative, based on data for 9-phenyl-9-phosphafluorene oxide (PhFlOP) derivatives with carbazole donors, demonstrating the general principle of substituent effects.

Introduction of Heteroatoms or Extended Conjugation

Another key strategy for modifying the properties of this compound is the introduction of heteroatoms (such as N, S, P) or the extension of the π-conjugated system. These modifications can profoundly impact the molecule's electronic structure, crystal packing, and photophysical properties.

Introduction of Heteroatoms:

Nitrogen: Incorporating nitrogen atoms into the fluorene skeleton, creating azafluorene (B8703113) derivatives, can alter the electronic properties and intermolecular interactions. For example, the crystal structure of N-(4,5-Diaza-9H-fluoren-9-ylidene)-4-methoxyaniline shows that the diazafluorene ring system is nearly planar and that molecules are stacked through various π–π interactions. nih.gov This type of modification can influence charge transport in the solid state.

Phosphorus: The synthesis of 9-phenyl-9-phosphafluorene oxide derivatives introduces a phosphorus atom into the fluorene core. researchgate.net This creates donor-acceptor-donor (D-A-D) type molecules where the phosphine (B1218219) oxide group acts as an electron acceptor, which can be useful for creating materials with specific electronic and emissive properties. researchgate.net

Sulfur: The incorporation of a thiophene (B33073) ring, a sulfur-containing heterocycle, into the molecular backbone of related fluorenylidene derivatives serves to extend the π-conjugation. nih.gov This can influence the material's optical properties and charge-carrying capabilities, making it suitable for applications in organic electronics. nih.gov

Extended Conjugation: Extending the π-conjugated system, for instance by incorporating moieties like thiophene, can lead to a smaller energy gap between the HOMO and LUMO levels. This typically results in a redshift of both the absorption and emission spectra. Molecules with extended conjugation are often investigated for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Polymerization and Oligomerization

The aniline functional group on this compound allows it to act as a monomer for the synthesis of polymers and oligomers. The resulting materials can combine the desirable properties of polyaniline (PANI), such as electrical conductivity and environmental stability, with the strong luminescence and bulky nature of the fluorene side group.

Preparation of Poly(this compound) and related polymers

The synthesis of polyaniline and its derivatives is typically achieved through chemical or electrochemical oxidative polymerization. For a substituted monomer like this compound, chemical oxidative polymerization is a common and scalable approach.

A general procedure involves dissolving the monomer in an acidic aqueous solution, such as 1 M hydrochloric acid (HCl). nih.gov An oxidizing agent, most commonly ammonium (B1175870) persulfate (APS), is then added dropwise to the cooled monomer solution to initiate polymerization. The reaction proceeds over several hours, often resulting in the precipitation of the polymer in its protonated, conductive emeraldine (B8112657) salt form. The resulting polymer is then filtered, washed, and dried.

The large, rigid fluorenylidene side group is expected to have a significant impact on the properties of the resulting polymer. Based on studies of other substituted polyanilines, the bulky side chain would likely decrease intermolecular chain packing, leading to enhanced solubility in common organic solvents compared to unsubstituted polyaniline. nih.govrsc.orgresearchgate.net This improved processability is a significant advantage for device fabrication. However, the steric hindrance from the side groups might also lead to a lower degree of polymerization and potentially lower electrical conductivity compared to pristine PANI.

Copolymerization with Other Monomers

To fine-tune the properties of the final material, this compound can be copolymerized with other monomers, such as aniline itself or other substituted anilines (e.g., toluidine). Copolymerization is a versatile strategy to create materials with properties that are intermediate between those of the corresponding homopolymers.

The synthesis of such copolymers follows a similar oxidative polymerization method. The monomers are mixed in a desired molar ratio in the acidic reaction medium before the oxidant is introduced. The composition of the resulting copolymer is influenced by the feed ratio of the monomers and their relative reactivities.

By copolymerizing with aniline, for example, it is possible to create a polymer that balances the luminescent properties of the fluorenylidene unit with the higher conductivity of the aniline units. Studies on copolymers of aniline with monomers like o-toluidine (B26562) have shown that the resulting materials exhibit better solubility than polyaniline but with lower conductivity. This trade-off between processability and electrical performance can be systematically adjusted by varying the monomer feed ratio, allowing for the creation of functional materials tailored for specific applications such as sensors or emissive layers in electronic devices.

Supramolecular Chemistry and Self Assembly of 4 9h Fluoren 9 Ylidene Methyl Aniline Systems

Host-Guest Interactions and Inclusion Compounds

Currently, there is limited specific research available in published literature detailing the host-guest interactions or the formation of inclusion compounds where 4-((9H-Fluoren-9-ylidene)methyl)aniline acts as either the host or the guest molecule.

Molecular Recognition and Self-Assembly

Molecular recognition and self-assembly are fundamental to the supramolecular chemistry of fluorenylidene derivatives. These processes are dictated by the specific electronic and steric properties of the molecules, which guide their aggregation into ordered structures.

Detailed experimental studies on the directed assembly of this compound in solution or on surfaces are not widely documented. However, the inherent aromatic and polar nature of the molecule suggests a propensity for ordered arrangements under specific solvent or substrate conditions.

Specific investigations into the formation of nanostructures such as nanofibers or nanosheets from this compound have not been reported. The assembly into such morphologies typically relies on a delicate balance of non-covalent forces, suggesting a potential area for future research.

Non-covalent interactions are the primary driving forces behind the self-assembly of fluorenylidene-based systems. Analysis of analogous compounds reveals the critical role of π–π stacking and hydrogen bonding in defining their solid-state architecture.

In a closely related imine analogue, N-(9H-Fluoren-9-ylidene)-4-methylaniline, the crystal structure is organized into a one-dimensional supramolecular architecture. nih.gov This assembly is primarily stabilized by intermolecular π–π interactions between the benzene (B151609) rings of adjacent fluorene (B118485) units. nih.gov The centroid-centroid distance between these interacting rings is a key parameter that defines the strength and nature of the stacking. nih.gov

Table 1: Crystallographic and Interaction Data for Fluorenylidene-Aniline Analogues
CompoundDominant Non-Covalent InteractionKey Geometric ParameterResulting Supramolecular Architecture
N-(9H-Fluoren-9-ylidene)-4-methylanilineIntermolecular π–π interactionsCentroid-centroid distance: 3.8081 (13) ÅOne-dimensional chain
N-(4,5-Diaza-9H-fluoren-9-ylidene)-4-methoxyanilineπ–π stacking and C—H⋯O hydrogen bondsCentroid-centroid distances: 3.557 (2) Å to 3.921 (2) ÅStacked centrosymmetric dimers
Alkyl-substituted bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenesC–H⋯π interactionsNot specifiedComplex crystal packing influenced by alkyl chains

Co-crystallization and Solid-State Engineering

Co-crystallization is a powerful technique in solid-state engineering used to modify the physical and chemical properties of materials by forming crystalline solids containing two or more different molecular components. For derivatives of this compound, this approach can be used to control crystal packing, morphology, and even optical properties.

Research on AIE (Aggregation-Induced Emission)-active materials based on a similar core structure, specifically alkyl-substituted bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenes, demonstrates the utility of these techniques. rsc.org In this work, the introduction of different alkyl substituents (ethyl and octyl) was shown to weaken intermolecular interactions, which in turn altered the material's solubility, melting point, and crystal quality. rsc.org

A key finding was the use of additive-assisted crystallization to generate different crystal forms (polymorphs). rsc.org An octyl-containing derivative was found to produce two distinct crystal forms depending on whether it was crystallized natively or with the help of an additive. rsc.org This highlights that the solid-state structure of compounds in this family can be manipulated through external factors, offering a pathway to engineer materials with tailored properties. The introduction of substituents and the use of crystallization additives are thus powerful tools for controlling the crystal packing and performance of materials based on the this compound framework. rsc.org

Table 2: Effects of Solid-State Engineering on a Related Fluorenylidene System
Modification StrategySystem StudiedObserved Effects
Introduction of alkyl substituentsbis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiopheneWeakened intermolecular interactions, decreased melting point, increased solubility.
Additive-assisted crystallizationOctyl-containing derivative of the aboveFormation of a different crystal polymorph (form II) with improved crystal quality.

Catalytic Applications and Metal Complexation

Ligand in Transition Metal Catalysis

The application of transition metal complexes as catalysts is a foundational aspect of modern chemistry, enabling a vast array of chemical transformations. The performance of these catalysts is critically dependent on the nature of the ligands coordinated to the metal center. Ligands like those derived from fluorene (B118485) can modulate the steric and electronic environment of the metal, thereby influencing the catalyst's activity, selectivity, and stability.

Asymmetric catalysis, which preferentially produces one enantiomer of a chiral product, relies heavily on the use of chiral ligands. nih.govnih.gov The development of such ligands is a key focus in the synthesis of pharmaceuticals and other bioactive molecules. researchgate.net While 4-((9H-Fluoren-9-ylidene)methyl)aniline itself is achiral, its framework can be modified to introduce chirality.

Potential strategies for designing chiral derivatives could include:

Introduction of Stereogenic Centers: Attaching chiral substituents to the aniline (B41778) ring or the fluorene backbone.

Creation of Atropisomers: Introducing bulky groups that restrict rotation around a key single bond, leading to axially chiral molecules.

Though specific examples employing this compound are not documented in the literature, the general principles of chiral ligand design are well-established and could be applied to this scaffold. nih.govresearchgate.net The effectiveness of such ligands would depend on their ability to create a specific chiral environment around the metal center, guiding the approach of reactants to favor the formation of one enantiomer.

Catalysis is broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages.

Homogeneous Catalysis: In this mode, the catalyst and reactants exist in the same phase, typically a liquid solution. uclouvain.be This allows for high activity and selectivity due to the well-defined nature of the active catalytic species and easy access for reactants. Metal complexes of this compound would likely function as homogeneous catalysts, dissolving in organic solvents to perform transformations. The key advantage is the ability to tune the catalyst's properties by modifying the ligand structure. rsc.org

Heterogeneous Catalysis: Here, the catalyst is in a different phase from the reactants, most commonly a solid catalyst with liquid or gas reactants. uclouvain.be These systems are prized in industrial settings for their ease of separation from the product stream and their robustness. bohrium.com While a soluble metal complex of this compound is inherently a homogeneous catalyst, it could be "heterogenized" by anchoring it to a solid support, such as silica (B1680970) or a polymer. This approach seeks to combine the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. bohrium.com

Coordination Chemistry

The ability of a molecule to act as a ligand and form complexes with metal ions is the foundation of its potential use in catalysis. The nitrogen atom of the aniline group in this compound possesses a lone pair of electrons, making it a potential coordination site for transition metals.

While the synthesis of metal complexes specifically with this compound is not detailed in available literature, the synthesis of complexes with analogous fluorenylidene aniline Schiff bases and other aniline derivatives is well-documented. mdpi.comjocpr.com These syntheses typically involve the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695), often with heating under reflux. impactfactor.orgnih.gov

For instance, new Schiff base ligands derived from the condensation of 9-fluorenone (B1672902) with compounds like thiosemicarbazide (B42300) and semicarbazide (B1199961) have been used to prepare complexes with Ag(I), Cu(II), VO(IV), La(III), and Zn(II). researchgate.net The resulting complexes are then characterized using a suite of analytical techniques to determine their structure and properties.

Common Characterization Techniques:

Spectroscopy:

FTIR (Fourier-Transform Infrared): To identify the coordination of the ligand to the metal ion, often observed as a shift in the frequency of specific bonds (e.g., C=N or N-H).

UV-Visible: To study the electronic transitions within the complex, which provides information about its geometry.

NMR (Nuclear Magnetic Resonance): To elucidate the structure of the ligand and its diamagnetic complexes in solution.

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

Magnetic Susceptibility: To measure the magnetic moment of the complex, which helps in determining the geometry and the oxidation state of the metal ion.

Conductivity Measurements: To ascertain whether the complex is an electrolyte.

The table below summarizes typical characterization data for a metal complex formed with a related fluorene-based Schiff base ligand, illustrating the kind of results obtained from such studies.

TechniqueObservation for Free LigandObservation for Metal ComplexInference
FTIR (cm⁻¹)ν(C=N) at ~1610 cm⁻¹Shift of ν(C=N) to lower frequency (~1590 cm⁻¹)Coordination through the azomethine nitrogen.
UV-Vis (nm)Bands corresponding to π→π* and n→π* transitions.New bands appear corresponding to d-d transitions and charge transfer.Confirmation of complex formation and indication of geometry.
Magnetic Moment (B.M.)N/A (Diamagnetic)Value consistent with a specific number of unpaired electrons (e.g., ~1.9 B.M. for one unpaired electron in Cu(II)).Suggests the geometry of the complex (e.g., octahedral or square planar).

The redox behavior of a metal complex—its ability to gain or lose electrons—is central to its catalytic activity, particularly in reactions involving changes in oxidation state. The fluorene unit is itself redox-active, and when incorporated into a ligand, it can participate in the electronic processes of the metal complex. rsc.org

Studies on related systems, such as those involving 4,5-diazafluorene (B6599424) ligands, show that the fluorene-type framework can stabilize highly reduced metal complexes through charge delocalization into its conjugated π-system. nih.govdigitellinc.com This "redox non-innocence" means the ligand is not just a passive spectator but an active participant in the complex's redox chemistry.

Electrochemical methods, primarily cyclic voltammetry (CV), are used to probe these properties. A CV experiment can determine the reduction and oxidation potentials of a complex, revealing the energies required to add or remove electrons. For a complex of a fluorene-based ligand, multiple redox events can often be observed. These can be assigned to either the metal center or the ligand itself. rsc.org For example, a dinuclear molybdenum complex with a fluorenone-based bridging ligand was shown to undergo four one-electron reductions: two centered on the metal ions and two centered on the fluorenone unit of the ligand. rsc.org This ability to store and transfer electrons makes such complexes promising candidates for catalytic cycles that depend on multi-electron transformations.

Future Research Directions and Emerging Opportunities

Integration into Hybrid Material Systems

The structural characteristics of 4-((9H-Fluoren-9-ylidene)methyl)aniline make it an attractive building block for the design of novel hybrid materials. Its rigid fluorene (B118485) core can impart thermal stability and desirable photophysical properties, while the aniline (B41778) moiety provides a reactive site for incorporation into larger frameworks.

Metal-Organic and Covalent Organic Frameworks (MOFs and COFs): The amine group on the aniline ring can be functionalized to act as a linker in the construction of MOFs and COFs. rsc.orgrsc.org Research in this area would focus on synthesizing derivatives of the compound that can coordinate with metal ions or self-assemble into porous, crystalline structures. Such materials could exhibit unique properties for applications in gas storage, catalysis, and chemical separations. The inherent luminescence of the fluorenylidene core could also lead to the development of fluorescent MOFs for sensing applications. rsc.org

Nanoparticle Functionalization: The compound could be explored as a capping agent or ligand for the surface functionalization of nanoparticles, such as quantum dots or metallic nanoparticles. This integration could modulate the electronic properties of the nanoparticles and introduce new functionalities, such as targeted delivery or enhanced sensing capabilities. The fluorene unit's hydrophobicity could be leveraged to control the dispersibility of nanoparticles in various media.

Exploration of Novel Photophysical Phenomena

Fluorene-based compounds are renowned for their interesting optical properties. Future investigations will likely delve deeper into the unique photophysics of this compound and its derivatives, particularly in the solid state where intermolecular interactions become significant.

Aggregation-Induced Emission (AIE): Many propeller-shaped molecules, like those containing fluorenylidene groups, are non-emissive in dilute solutions but become highly luminescent upon aggregation in the solid state or in poor solvents. magtech.com.cnbit.edu.cn This phenomenon, known as AIE, is attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways. acs.org Future research should focus on quantifying the AIE characteristics of this specific compound and its derivatives. rsc.org Such AIE-active materials, or "AIEgens," are highly valuable for applications in organic light-emitting diodes (OLEDs), bio-imaging, and environmental sensors. magtech.com.cnnih.gov

Mechanochromic Luminescence: A related area of interest is the study of mechanochromism, where the material changes its fluorescence color in response to mechanical stimuli like grinding or shearing. acs.org This effect arises from the transition between different solid-state packing arrangements (e.g., crystalline to amorphous), which alters the intermolecular interactions and, consequently, the emission properties. acs.org Investigating the mechanochromic behavior of this compound could lead to the development of novel materials for pressure sensors, security inks, and data storage.

Excited-State Dynamics: A deeper understanding of the fundamental processes that occur after the molecule absorbs light is crucial for optimizing its performance in optical applications. Using techniques like time-resolved fluorescence spectroscopy, researchers can probe the excited-state relaxation dynamics. nih.govnih.gov Studies on similar fluorene derivatives have shown that factors like solvent polarity and hydrogen bonding can significantly influence these dynamics. nih.gov Future work could explore how the interplay between the fluorenylidene and aniline moieties governs the excited-state lifetime and decay pathways, providing insights for the rational design of molecules with tailored photophysical responses. chemrxiv.orgrsc.org

Development of Advanced Sensor Platforms

The combination of a fluorescent signaling unit (the fluorenylidene core) and a potential binding site (the aniline group) makes this compound a promising scaffold for chemical and biological sensors.

Chemosensors for Ion and Molecule Detection: The aniline nitrogen and the π-electron-rich aromatic system can act as recognition sites for various analytes. frontiersin.orgresearchgate.net By modifying the aniline group with specific receptors, highly selective and sensitive fluorescent probes can be designed. A significant area of opportunity is the development of sensors for heavy metal ions (e.g., Zn²⁺, Hg²⁺, Pb²⁺), which are major environmental pollutants. frontiersin.orgnih.govresearchgate.netnih.gov The binding of a metal ion would alter the electronic structure of the molecule, leading to a detectable change in fluorescence intensity or wavelength. nih.gov

AnalyteSensor TypePrinciplePotential Application
Metal Ions (e.g., Zn²⁺)Fluorescent ChemosensorIon binding alters intramolecular charge transfer, modulating fluorescence. nih.govEnvironmental monitoring, biological imaging.
Small Organic MoleculesFluorescent ProbeHost-guest interactions with a modified aniline receptor cause spectral shifts.Industrial process control, medical diagnostics.
pHLuminescent ProbeProtonation/deprotonation of the aniline nitrogen changes emission properties.Cellular pH mapping, environmental science.

Biosensors: The core structure can be functionalized with biomolecules, such as peptides or nucleic acids, to create targeted biosensors. These sensors could be used for in-vitro diagnostics or cellular imaging, detecting specific proteins or DNA sequences associated with diseases. The AIE properties of the compound would be particularly advantageous here, as they can provide a "turn-on" fluorescence signal with a high signal-to-noise ratio upon binding to the target analyte in a biological environment. nih.gov

Scale-Up and Industrial Relevance of Synthetic Routes

For any promising compound to achieve widespread application, its synthesis must be efficient, cost-effective, and scalable. While laboratory-scale syntheses of similar fluorene derivatives exist, future research must address the challenges of industrial production.

Optimization of Existing Routes: The synthesis of related fluorenylidene structures often involves a Schiff base condensation reaction between 9-fluorenone (B1672902) and an appropriate aniline derivative. nih.govresearchgate.net Research should focus on optimizing reaction conditions—such as catalyst choice, solvent, and temperature—to maximize yield and minimize purification steps. thieme-connect.de

Development of Novel Synthetic Methods: Exploring new catalytic systems or flow chemistry processes could provide more sustainable and scalable routes. For example, methods that avoid harsh reagents or generate less waste are highly desirable from an industrial perspective. rsc.org The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, could significantly improve efficiency and reduce costs. mdpi.comresearchgate.net

Synthetic StrategyAdvantagesChallenges
Catalytic Condensation researchgate.netHigh yield, direct formation of C=N bond.May require high temperatures or acid catalysts.
Reductive Dehalogenation mdpi.comMild reaction conditions.May produce by-products, requires halogenated precursors.
Boron Trifluoride Catalysis thieme-connect.deExcellent yields under mild conditions.Catalyst can be sensitive to moisture.
Flow ChemistryImproved safety, scalability, and process control.Requires specialized equipment and optimization.

Theoretical Advancements in Predicting Compound Behavior

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules, guiding experimental efforts and accelerating the discovery of new materials.

Density Functional Theory (DFT) and TD-DFT: DFT and Time-Dependent DFT (TD-DFT) calculations can be used to predict the ground and excited-state electronic structures, respectively. chemrxiv.org These methods can provide insights into the molecular orbitals, absorption and emission spectra, and charge transfer characteristics of this compound. chemrxiv.org Future theoretical work could focus on building more accurate models that account for solvent effects and intermolecular interactions in the solid state.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule, particularly the rotational motion of the fluorenylidene group. These simulations are essential for understanding the mechanism of AIE and for predicting how the molecular packing in a crystal will affect its photophysical properties. By correlating simulated structures with experimental results, a more complete picture of the structure-property relationships can be developed.

By pursuing these research directions, the scientific community can fully harness the potential of this compound, paving the way for its use in next-generation electronic devices, advanced sensors, and innovative materials.

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